4-((4-Methoxybenzyl)oxy)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methoxybenzyl)oxy)picolinonitrile is an organic compound that features a pyridine ring substituted with a methoxybenzyloxy group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxybenzyl)oxy)picolinonitrile typically involves the reaction of 4-methoxybenzyl chloride with 2-cyanopyridine in the presence of a base. The reaction is carried out under mild conditions to ensure high yield and purity of the product . Another method involves the use of 4-methoxybenzyl alcohol as a starting material, which is then converted to the corresponding chloride before reacting with 2-cyanopyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste. The process involves careful control of temperature, pressure, and reaction time to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxybenzyl)oxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(4-Formylbenzyloxy)-2-cyanopyridine or 4-(4-Carboxybenzyloxy)-2-cyanopyridine.
Reduction: 4-(4-Methoxybenzyloxy)-2-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-Methoxybenzyl)oxy)picolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Methoxybenzyl)oxy)picolinonitrile involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the methoxybenzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3β-(4-Methoxybenzyloxy)pregn-5-en-20-one: Used in the treatment of cannabinoid-related disorders.
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenyl)boronic acid: Used in proteomics research.
Uniqueness
4-((4-Methoxybenzyl)oxy)picolinonitrile is unique due to its combination of a pyridine ring, a methoxybenzyloxy group, and a cyano group. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-13-4-2-11(3-5-13)10-18-14-6-7-16-12(8-14)9-15/h2-8H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTCALFVMXNGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.